molecular formula C9H10Br2O B1289882 2,6-Dibromo-4-isopropylphenol CAS No. 2432-16-8

2,6-Dibromo-4-isopropylphenol

Cat. No.: B1289882
CAS No.: 2432-16-8
M. Wt: 293.98 g/mol
InChI Key: DOSJZFDHMKBPRM-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-isopropylphenol is an organic compound with the molecular formula C₉H₁₀Br₂O. It is a brominated phenol derivative known for its antimicrobial properties. This compound is used in various applications, including as a preservative in personal care products and as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-isopropylphenol can be synthesized through the bromination of 4-isopropylphenol. The reaction typically involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 4-isopropylphenol in a reaction vessel, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromo-4-isopropylphenol has several scientific research applications:

Mechanism of Action

The antimicrobial activity of 2,6-dibromo-4-isopropylphenol is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms in the compound enhance its lipophilicity, allowing it to integrate into lipid bilayers and cause membrane destabilization. This leads to cell lysis and death of the microorganisms .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-isopropylphenol is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective as an antimicrobial agent and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dibromo-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSJZFDHMKBPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629432
Record name 2,6-Dibromo-4-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-16-8
Record name 2,6-Dibromo-4-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,6-Dibromo-4-isopropylphenol formed in the environment?

A: this compound is identified as a key degradation product of the flame retardant tetrabromobisphenol A (TBBPA). Research shows that TBBPA can be broken down through various oxidative processes, including reactions with chlorine [], permanganate [], and enzymatic reactions catalyzed by laccases []. These processes often involve the formation of a this compound carbocation intermediate, which further reacts to yield this compound and other products.

Q2: How is this compound detected and analyzed in environmental samples?

A: Researchers employed advanced analytical techniques like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) to identify and characterize this compound within a mixture of TBBPA degradation products [, ]. Specifically, a novel precursor ion scan (PIS) approach targeting bromine isotopes (m/z 79 and 81) proved effective in selectively detecting this compound and elucidating its structure based on fragmentation patterns.

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